
2-Methyl-3,5-dinitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,5-dinitropyridine is a nitropyridine derivative characterized by the presence of two nitro groups at the 3 and 5 positions and a methyl group at the 2 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-dinitropyridine typically involves the nitration of 2-methylpyridine. One common method includes the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The use of continuous flow reactors is often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,5-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups activate the pyridine ring towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiolate anions and aromatic aldehydes are used under mild conditions, often in the presence of a base like piperidine.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of nitro groups.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Methyl-3,5-diaminopyridine as the major product.
Scientific Research Applications
2-Methyl-3,5-dinitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its ability to undergo various chemical transformations.
Materials Science: Its derivatives are studied for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-dinitropyridine primarily involves its reactivity towards nucleophiles and reducing agents. The nitro groups on the pyridine ring make it highly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .
Comparison with Similar Compounds
3,5-Dinitropyridine: Lacks the methyl group at the 2 position, making it less reactive towards certain nucleophiles.
2-Methyl-3-nitropyridine: Contains only one nitro group, resulting in different reactivity and applications.
Uniqueness: 2-Methyl-3,5-dinitropyridine is unique due to the presence of both the methyl and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution and reduction reactions sets it apart from other nitropyridine derivatives .
Properties
CAS No. |
57927-99-8 |
|---|---|
Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
2-methyl-3,5-dinitropyridine |
InChI |
InChI=1S/C6H5N3O4/c1-4-6(9(12)13)2-5(3-7-4)8(10)11/h2-3H,1H3 |
InChI Key |
KCVGGFSEOSVOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
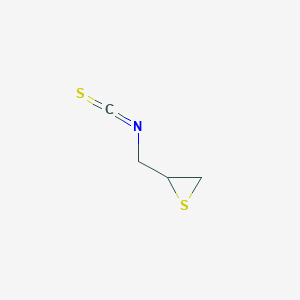
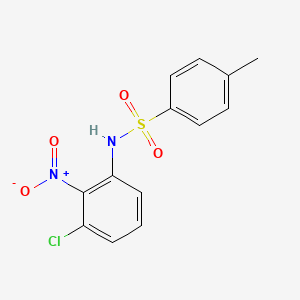
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
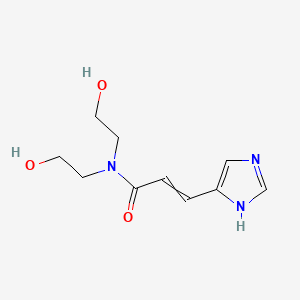
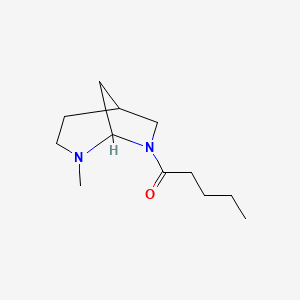
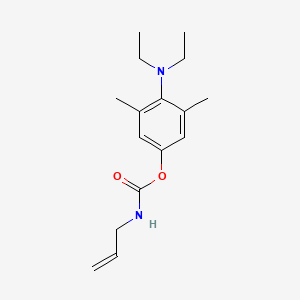
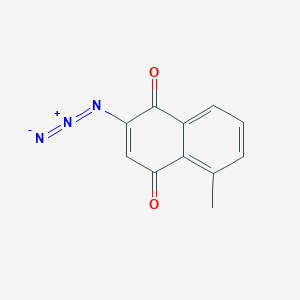


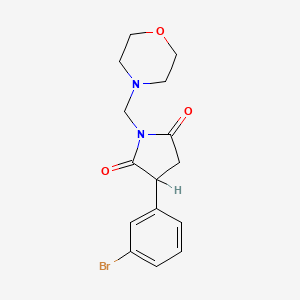
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
